molecular formula C11H17NO B2918021 (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248188-25-0

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2918021
CAS No.: 2248188-25-0
M. Wt: 179.263
InChI Key: TXMHVHCVHTWLEZ-SECBINFHSA-N
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Description

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde is subjected to a reductive amination reaction with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Final Product: The resulting intermediate is then subjected to further purification and isolation to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction process.

    Automated Synthesis: Employing automated synthesis machines to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted phenethylamines.

Scientific Research Applications

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets:

    Neurotransmitter Systems: It may interact with neurotransmitter receptors, influencing their activity.

    Enzymatic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites.

    Cellular Pathways: It may affect cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(3-Hydroxyphenyl)-2-methylpropan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R)-3-(3-Methylphenyl)-2-methylpropan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

    Methoxy Group: The presence of the methoxy group in (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

    Stereochemistry: The (2R) configuration provides specific stereochemical properties that can influence its biological activity and interactions.

Properties

IUPAC Name

(2R)-3-(3-methoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMHVHCVHTWLEZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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